molecular formula C23H20O6S B2569505 4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 618390-73-1

4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate

Cat. No.: B2569505
CAS No.: 618390-73-1
M. Wt: 424.47
InChI Key: VRCZZXMSNRWHFI-IZZDOVSWSA-N
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Description

The compound “4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate” is a synthetic ester featuring a thiophene-2-carboxylate moiety linked via a phenyl group to a (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chain. This structure combines a conjugated α,β-unsaturated ketone (propenoyl group) with electron-rich aromatic systems, including the 3,4,5-trimethoxyphenyl substituent and the thiophene ring. The E-configuration of the propenoyl double bond is critical for maintaining planarity, which may enhance π-π stacking interactions in biological systems or material applications .

The 3,4,5-trimethoxyphenyl group is a common pharmacophore in bioactive molecules, associated with herbicidal and anticancer activities .

Properties

IUPAC Name

[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6S/c1-26-19-13-15(14-20(27-2)22(19)28-3)6-11-18(24)16-7-9-17(10-8-16)29-23(25)21-5-4-12-30-21/h4-14H,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCZZXMSNRWHFI-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 3,4,5-trimethoxybenzaldehyde and acetophenone derivatives in the presence of a base such as potassium hydroxide (KOH) in ethanol. This reaction forms the intermediate chalcone, which is then reacted with thiophene-2-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Pd/C in the presence of hydrogen gas or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with GABA receptors or other neurotransmitter systems, contributing to its potential sedative and anticonvulsant activities .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name R Group / Substituent Variation Molecular Features Biological Activity (If Reported) Reference
Target Compound 3,4,5-Trimethoxyphenyl, thiophene-2-carboxylate E-propenoyl linker, ester linkage Not explicitly reported
4-[(2E)-3-(Benzodioxol-5-yl)propenoyl]phenyl thiophene-2-carboxylate (CAS 306730-09-6) Benzodioxol-5-yl instead of trimethoxyphenyl Similar ester backbone, altered aromaticity No activity data available
[4-[(E)-3-(2,3,4-Trimethoxyphenyl)propenoyl]phenyl] thiophene-2-carboxylate 2,3,4-Trimethoxyphenyl isomer Methoxy positional isomerism Not reported; steric/electronic effects likely differ
Ligustrazine derivative (8p) Pyrazine carboxylate, 3,4,5-trimethoxyphenyl Propenoyl linker, multi-target inhibitor Herbicidal activity against rape
(2E)-1-[4-(3-Chlorophenyl)-piperazinyl]-3-(3,4,5-trimethoxyphenyl)propen-1-one Piperazinyl-chlorophenyl substituent Extended pharmacophore with piperazine Potential CNS or anticancer applications

Key Observations:

Substituent Position and Activity: The 3,4,5-trimethoxyphenyl group (target compound) is associated with herbicidal activity in ligustrazine derivatives (e.g., compound 8p in ), whereas positional isomers (e.g., 2,3,4-trimethoxy in ) may exhibit reduced efficacy due to altered electronic and steric profiles .

Backbone Modifications: The thiophene-2-carboxylate group in the target compound contrasts with pyrazine carboxylates () or piperazinyl-propenones (). Thiophene’s sulfur atom may enhance lipophilicity compared to nitrogen-rich heterocycles, influencing membrane permeability .

Stereochemical Considerations: The E-configuration of the propenoyl linker (common across analogues) ensures planarity, which is critical for interactions with biological targets like enzymes or receptors .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Properties (Based on Structural Analogues)

Property Target Compound Ligustrazine Derivative (8p) Piperazinyl-Propenone
Molecular Weight (g/mol) ~454.5 (estimated) 467.18 416.90
LogP (Lipophilicity) ~3.5 (high due to aryl groups) 2.8 (reported) ~4.1 (chlorophenyl increases LogP)
Hydrogen Bond Acceptors 7 7 6

Key Insights:

  • The target compound’s higher molecular weight compared to piperazinyl-propenone () suggests differences in bioavailability.

Biological Activity

4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties, synthesis, and biological evaluations of this compound, providing insights into its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound features a phenyl thiophene backbone with a prop-2-enoyl group substituted by a trimethoxyphenyl moiety. The molecular formula is C20H20O5SC_{20}H_{20}O_{5}S, and it has a molecular weight of approximately 364.44 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₈O₅S
Molecular Weight364.44 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the condensation of appropriate acyl derivatives with thiophene carboxylic acids. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, derivatives based on the combretastatin framework exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and SK-LU-1 cells . The mechanism often involves inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis.

Case Study:
In a comparative study, compounds structurally related to this compound demonstrated IC50 values ranging from 10 to 50 µM in MTT assays against human cancer cell lines. These findings suggest that modifications in the substituents can significantly enhance or diminish biological activity.

Antifungal Activity

Compounds with similar chemical motifs have also been evaluated for antifungal activity. For example, derivatives tested against Candida albicans showed minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL . This suggests that the target compound may possess broad-spectrum antifungal properties, although specific data on its efficacy against fungal strains remain limited.

The biological activity of this compound is likely mediated through several mechanisms:

  • Microtubule Disruption: Similar to combretastatin derivatives, it may inhibit tubulin polymerization.
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis.
  • Inhibition of Key Enzymes: Potential inhibition of enzymes involved in cancer cell proliferation or fungal metabolism.

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